molecular formula C10H11Li B14476538 lithium;2-methylprop-1-enylbenzene CAS No. 66050-73-5

lithium;2-methylprop-1-enylbenzene

Cat. No.: B14476538
CAS No.: 66050-73-5
M. Wt: 138.2 g/mol
InChI Key: HGSWTUPGDOISGC-UHFFFAOYSA-N
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Description

Lithium;2-methylprop-1-enylbenzene (Li-C10H12) is an organolithium compound characterized by a lithium ion complexed with 2-methylprop-1-enylbenzene (isopropenylbenzene). This compound is primarily utilized in specialized industrial processes, such as anionic polymerization and organic synthesis, due to its strong nucleophilic and basic properties .

Properties

CAS No.

66050-73-5

Molecular Formula

C10H11Li

Molecular Weight

138.2 g/mol

IUPAC Name

lithium;2-methylprop-1-enylbenzene

InChI

InChI=1S/C10H11.Li/c1-9(2)8-10-6-4-3-5-7-10;/h3-7H,1-2H3;/q-1;+1

InChI Key

HGSWTUPGDOISGC-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(=[C-]C1=CC=CC=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-methylprop-1-enylbenzene typically involves the reaction of 2-methylprop-1-enylbenzene with an organolithium reagent. One common method is the reaction of 2-methylprop-1-enylbenzene with butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-methylprop-1-enylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into different hydrocarbons.

    Substitution: The lithium atom in the compound can be substituted with other electrophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles like halogens (e.g., bromine, chlorine) or alkyl halides are used in substitution reactions.

Major Products Formed

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Alkanes or alkenes.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Lithium;2-methylprop-1-enylbenzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of lithium;2-methylprop-1-enylbenzene involves its ability to act as a nucleophile due to the presence of the lithium atom. This nucleophilic character allows it to participate in various chemical reactions, forming new bonds and compounds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Similar Lithium Compounds

Lithium Carbonate (Li2CO3) and Lithium Hydroxide (LiOH)

Lithium carbonate and hydroxide dominate global lithium markets, particularly for batteries and pharmaceuticals. Key distinctions include:

  • Applications :
    • Li2CO3: Used in lithium-ion batteries, glass ceramics, and mood-stabilizing drugs (e.g., bipolar disorder treatment) .
    • LiOH: Preferred in high-performance batteries (e.g., nickel-cobalt-aluminum cathodes) due to higher thermal stability .



    • Li-C10H12: Specialized in polymer synthesis (e.g., styrene-based elastomers) and fine chemical intermediates.
  • Economic and Trade Data: The EU sources 87% of its lithium compounds (carbonate and hydroxide) via imports, with China and Chile as primary suppliers (Figure 174, ). Domestic EU production accounts for <5% of total sourcing (Figure 182, ).
Table 1: Comparative Properties of Lithium Compounds
Property Li-C10H12 Li2CO3 LiOH
Primary Use Polymerization catalyst Batteries, pharmaceuticals Batteries, lubricants
Reactivity Extremely high Moderate High
Global Production <1,000 tons/year >300,000 tons/year >150,000 tons/year
EU Import Reliance N/A 87% 85%

Other Organolithium Reagents

Li-C10H12 shares functional similarities with reagents like butyllithium (BuLi) and lithium diisopropylamide (LDA), but key differences exist:

  • Basicity and Solubility :
    • Li-C10H12 exhibits lower basicity than LDA but higher solubility in aromatic solvents, making it ideal for styrene polymerization .
    • BuLi is more reactive but thermally unstable, limiting its use in controlled synthesis.
  • Handling and Safety :
    • Li-C10H12 requires stringent air/moisture exclusion, akin to BuLi, but poses fewer pyrophoric risks compared to LDA.

Lithium in Pharmaceuticals

  • Mechanism : Lithium carbonate modulates neurotransmitter activity, whereas Li-C10H12’s reactivity precludes biological use .
  • Market Dynamics : Lithium carbonate’s demand is driven by healthcare (20% of total use), contrasting with Li-C10H12’s industrial focus.

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